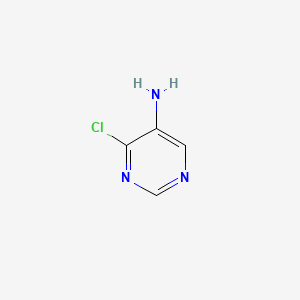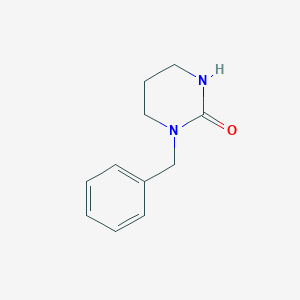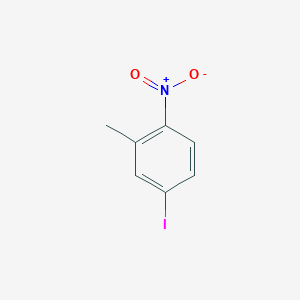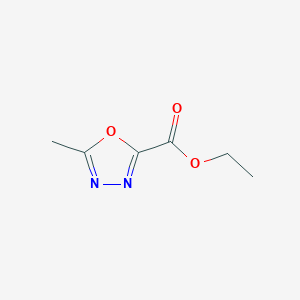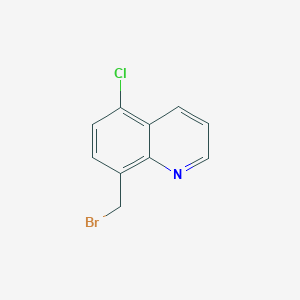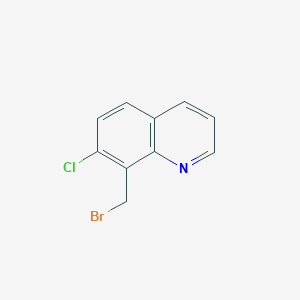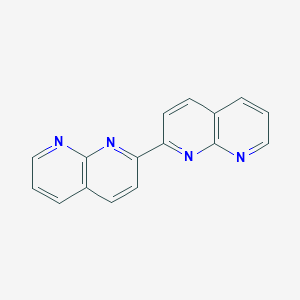
2,2'-联(1,8-萘啶)
描述
2,2’-Bi(1,8-naphthyridine) is a heterocyclic compound that consists of two 1,8-naphthyridine units linked at the 2-position
科学研究应用
2,2’-Bi(1,8-naphthyridine) has a wide range of applications in scientific research:
作用机制
Target of Action
2,2’-Bi(1,8-naphthyridine) is a nitrogen-containing heterocyclic compound 1,8-naphthyridine derivatives have been shown to have diverse biological activities and excellent antimicrobial properties .
Mode of Action
It’s known that 1,8-naphthyridine derivatives exhibit a variety of biological activities
Biochemical Pathways
Given the diverse biological activities of 1,8-naphthyridine derivatives , it can be inferred that multiple pathways could potentially be affected
Result of Action
While the direct antibacterial activity of 1,8-naphthyridine derivatives, including 2,2’-Bi(1,8-naphthyridine), may not be significant (MIC ≥ 1.024 µg/mL), these compounds have been shown to enhance the activity of certain antibiotics . They can decrease the minimum inhibitory concentration (MIC) of fluoroquinolones, indicating that a synergistic effect is obtained from the association of the compounds .
生化分析
Biochemical Properties
2,2’-Bi(1,8-naphthyridine) plays a crucial role in biochemical reactions, particularly in the formation of bifurcated halogen bonds. These bonds are essential for the compound’s interaction with enzymes, proteins, and other biomolecules. For instance, 2,2’-Bi(1,8-naphthyridine) has been shown to interact with enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis, demonstrating significant anti-tuberculosis activity . The nature of these interactions involves the formation of stable complexes that inhibit the activity of the target enzyme, thereby preventing the proliferation of the tuberculosis bacteria.
Cellular Effects
The effects of 2,2’-Bi(1,8-naphthyridine) on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2,2’-Bi(1,8-naphthyridine) has been observed to affect the signaling pathways involved in the immune response, thereby enhancing the body’s ability to combat infections . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins that are critical for cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2,2’-Bi(1,8-naphthyridine) exerts its effects through specific binding interactions with biomolecules. These interactions often involve the inhibition or activation of enzymes, leading to changes in gene expression. For instance, the binding of 2,2’-Bi(1,8-naphthyridine) to enoyl-ACP reductase results in the inhibition of this enzyme, which is crucial for the synthesis of fatty acids in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell membrane synthesis, ultimately leading to the death of the bacteria.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-Bi(1,8-naphthyridine) have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,2’-Bi(1,8-naphthyridine) remains stable under controlled conditions, maintaining its biochemical activity over extended periods . Its degradation products can also have significant biological effects, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2,2’-Bi(1,8-naphthyridine) vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced immune response and inhibition of bacterial growth . At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity towards normal cells. It is essential to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the risks of toxicity.
Metabolic Pathways
2,2’-Bi(1,8-naphthyridine) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with enoyl-ACP reductase is a prime example of its role in metabolic pathways, where it inhibits the synthesis of fatty acids in bacteria . This inhibition affects the overall metabolic balance within the bacterial cells, leading to their eventual death.
Transport and Distribution
The transport and distribution of 2,2’-Bi(1,8-naphthyridine) within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of 2,2’-Bi(1,8-naphthyridine) in therapeutic applications.
Subcellular Localization
The subcellular localization of 2,2’-Bi(1,8-naphthyridine) plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Targeting signals and post-translational modifications are essential for directing 2,2’-Bi(1,8-naphthyridine) to its site of action, ensuring its optimal activity and function.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bi(1,8-naphthyridine) typically involves the coupling of two 1,8-naphthyridine units. One common method is the use of a metal-catalyzed cross-coupling reaction. For instance, the reaction between 2-bromo-1,8-naphthyridine and 2-lithio-1,8-naphthyridine in the presence of a palladium catalyst can yield 2,2’-Bi(1,8-naphthyridine) .
Industrial Production Methods: While specific industrial production methods for 2,2’-Bi(1,8-naphthyridine) are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
化学反应分析
Types of Reactions: 2,2’-Bi(1,8-naphthyridine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
相似化合物的比较
1,8-Naphthyridine: A simpler analog that forms the basis for 2,2’-Bi(1,8-naphthyridine).
2,2’-Bipyridine: Another bidentate ligand similar in structure but with pyridine rings instead of naphthyridine.
1,5-Naphthyridine: A structural isomer with different nitrogen atom positions.
Uniqueness: 2,2’-Bi(1,8-naphthyridine) is unique due to its ability to form stable, bifurcated halogen bonds and π···π stacking interactions, which are not as prominent in its simpler analogs . This makes it particularly valuable in the design of supramolecular structures and advanced materials .
属性
IUPAC Name |
2-(1,8-naphthyridin-2-yl)-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4/c1-3-11-5-7-13(19-15(11)17-9-1)14-8-6-12-4-2-10-18-16(12)20-14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSULPWGXWPZOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)C3=NC4=C(C=CC=N4)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00525809 | |
| Record name | 2,2'-Bi-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00525809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69110-33-4 | |
| Record name | 2,2'-Bi-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00525809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


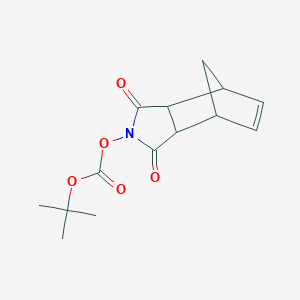
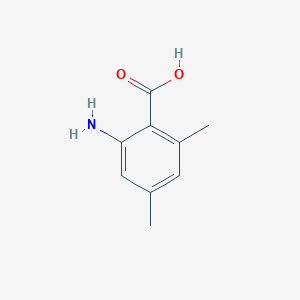

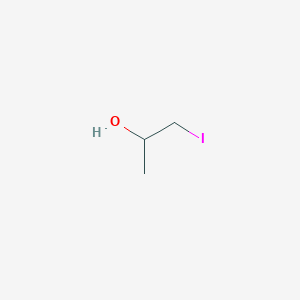



![Methyl 2-{bicyclo[2.2.1]heptan-2-yl}acetate](/img/structure/B1282367.png)
